molecular formula C9H10N2OS B1516965 2-(Ethylthio)-1,3-benzoxazol-6-amine CAS No. 874463-07-7

2-(Ethylthio)-1,3-benzoxazol-6-amine

Cat. No. B1516965
M. Wt: 194.26 g/mol
InChI Key: OJWYWNNMSWKNLD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or development, and its uses or applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or with certain reagents.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of benzoxazoles, including derivatives similar to 2-(Ethylthio)-1,3-benzoxazol-6-amine, has been explored for creating aminobenzoxazoles via an electrochemically promoted coupling. This process uses catalytic quantities of tetraalkylammonium halide as a redox catalyst and avoids the use of excess chemical oxidants, leading to a reduction in waste and simplification of the workup process (Gao et al., 2014).

Hydrogel Formation for DNA Binding and Release

Linear poly(ethylene imine)-based hydrogels, which could potentially incorporate benzoxazole derivatives, demonstrate effective binding and release of DNA. These hydrogels are synthesized through a method allowing precise control over the ethylene imine units within the copolymer. Such materials are significant for biomedical applications, including drug delivery and gene therapy (Englert et al., 2014).

Metal Chelation for Antimicrobial and Antioxidant Activities

Aminothiazole-linked metal chelates, structurally related to benzoxazole derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential for benzoxazole derivatives in developing new antimicrobial agents with added antioxidant properties, demonstrating the versatility of this compound class (Noreen & Sumrra, 2021).

Regioselective Alkylation and Catalysis

The benzoxazole moiety has been employed as a removable directing group in the regioselective alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This application underscores the synthetic versatility of benzoxazole derivatives, providing a pathway for the selective modification of complex molecules (Lahm & Opatz, 2014).

Transition-Metal-Free Amination

A transition-metal-free amination of benzoxazoles method has been developed, using catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants. This process, which yields 2-aminobenzoxazoles, highlights the potential for eco-friendly and efficient synthesis of benzoxazole derivatives (Froehr et al., 2011).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This could include potential applications for the compound that have not yet been fully explored, or areas where further research is needed.


Please note that this is a general outline, and the specific details would depend on the particular compound . For “2-(Ethylthio)-1,3-benzoxazol-6-amine”, more specific information would likely require further research or experimentation. If you have access to a chemical database or a scientific literature database, those could be good resources for finding more information. If you’re working in a lab, always remember to follow safety protocols when handling chemicals. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-ethylsulfanyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWYWNNMSWKNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651122
Record name 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)-1,3-benzoxazol-6-amine

CAS RN

874463-07-7
Record name 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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